
5-(2,5-Dichlorophenyl)isoxazol-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2,5-Dichlorophenyl)isoxazol-3-amine is a chemical compound with the molecular formula C9H6Cl2N2O It is a derivative of isoxazole, a five-membered heterocyclic compound containing one oxygen and one nitrogen atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2,5-Dichlorophenyl)isoxazol-3-amine typically involves the reaction of 2,5-dichlorobenzonitrile with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then cyclized to form the isoxazole ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate and a solvent like ethanol or methanol .
Industrial Production Methods
This would include optimizing reaction conditions for higher yields and purity, as well as implementing safety measures for handling toxic reagents and by-products .
Analyse Des Réactions Chimiques
Types of Reactions
5-(2,5-Dichlorophenyl)isoxazol-3-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions to replace the chlorine atoms.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce amines. Substitution reactions can result in various substituted phenyl derivatives .
Applications De Recherche Scientifique
5-(2,5-Dichlorophenyl)isoxazol-3-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and receptor binding.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 5-(2,5-Dichlorophenyl)isoxazol-3-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites or interact with receptors to modulate their activity. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(4-Chlorophenyl)isoxazol-3-amine
- 4-(2,4-Dichlorophenyl)isoxazol-5-amine
- 3-(3-Fluorophenyl)isoxazol-5-amine
- 3-(3-Chlorophenyl)isoxazol-5-carbaldehyde
Uniqueness
5-(2,5-Dichlorophenyl)isoxazol-3-amine is unique due to the presence of two chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This structural feature can enhance its binding affinity and specificity compared to similar compounds .
Propriétés
Formule moléculaire |
C9H6Cl2N2O |
|---|---|
Poids moléculaire |
229.06 g/mol |
Nom IUPAC |
5-(2,5-dichlorophenyl)-1,2-oxazol-3-amine |
InChI |
InChI=1S/C9H6Cl2N2O/c10-5-1-2-7(11)6(3-5)8-4-9(12)13-14-8/h1-4H,(H2,12,13) |
Clé InChI |
BUSSNRCQIDBWPG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=CC(=NO2)N)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


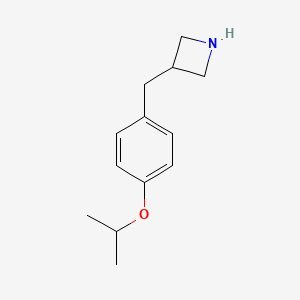

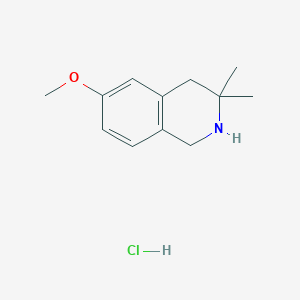
![tert-butylN-[(1S)-1-(2-amino-1,3-thiazol-4-yl)-2-methylpropyl]carbamate](/img/structure/B13521540.png)
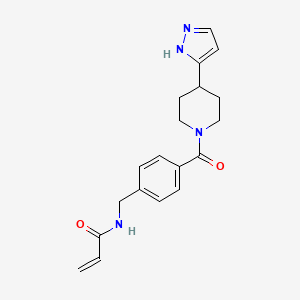
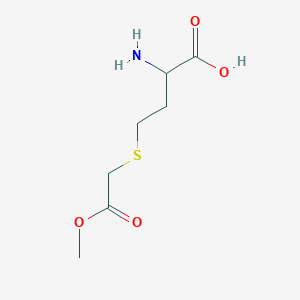

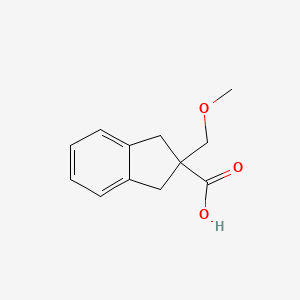
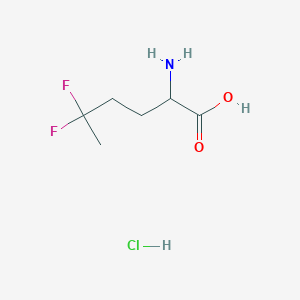

![{1,1-Difluoro-5-methylspiro[2.3]hexan-5-yl}methanethiol](/img/structure/B13521570.png)
![1-[3,3-Dimethyl-1-(propan-2-yloxy)cyclobutyl]methanamine hydrochloride](/img/structure/B13521572.png)

![{8,8-Difluorobicyclo[3.2.1]octan-3-yl}methanol](/img/structure/B13521579.png)
